2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid

Probe compound validation Chemical biology Target engagement

2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid (CAS 1213999-55-3) is a synthetic, bifunctional small molecule classified as an N-arylsulfonamido amino acid derivative. Its structure comprises a butanoic acid core, a secondary amine linker, a 2-hydroxypropyl spacer, and an N,4-dimethylbenzenesulfonamide terminus (molecular formula C15H24N2O5S; molecular weight 344.43 g/mol).

Molecular Formula C15H24N2O5S
Molecular Weight 344.43
CAS No. 1213999-55-3
Cat. No. B2613171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid
CAS1213999-55-3
Molecular FormulaC15H24N2O5S
Molecular Weight344.43
Structural Identifiers
SMILESCCC(C(=O)O)NCC(CN(C)S(=O)(=O)C1=CC=C(C=C1)C)O
InChIInChI=1S/C15H24N2O5S/c1-4-14(15(19)20)16-9-12(18)10-17(3)23(21,22)13-7-5-11(2)6-8-13/h5-8,12,14,16,18H,4,9-10H2,1-3H3,(H,19,20)
InChIKeyWUSMJLFJHRKREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic Acid (CAS 1213999-55-3): Procurement-Relevant Identity and Chemical Class Overview


2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid (CAS 1213999-55-3) is a synthetic, bifunctional small molecule classified as an N-arylsulfonamido amino acid derivative . Its structure comprises a butanoic acid core, a secondary amine linker, a 2-hydroxypropyl spacer, and an N,4-dimethylbenzenesulfonamide terminus (molecular formula C15H24N2O5S; molecular weight 344.43 g/mol) . The compound is commercially available exclusively from specialized chemical suppliers for laboratory research use and is not described in any regulatory pharmacopoeia . Despite membership in the extensively studied arylsulfonamide class, no peer-reviewed primary research article, patent with biological data, or authoritative database entry currently reports target engagement, potency, selectivity, or pharmacokinetic parameters for this specific CAS entity .

Structurally novel arylsulfonamido amino acid scaffold — suitable for synthetic elaboration and fragment growing
No prior target engagement or potency data exist; treat as uncharacterized starting material
Three orthogonal derivatization handles (carboxylic acid, secondary amine, secondary alcohol) support medicinal chemistry campaigns
Ideal for amide coupling, reductive amination, and esterification; requires independent biological profiling
Well-defined molecular identity (C₁₅H₂₄N₂O₅S, 344.43 g/mol) enables use as an analytical reference standard or computational template
Supports HPLC, LC-MS, NMR method development and in silico docking studies

Procurement Risk: Why In-Class Arylsulfonamido Amino Acids Cannot Substitute for 2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic Acid Without Comparative Evidence


The arylsulfonamido amino acid chemotype encompasses compounds with activities spanning matrix metalloproteinase (MMP) inhibition, thromboxane A2 receptor antagonism, carbonic anhydrase inhibition, and antibacterial mechanisms, with potency and selectivity exquisitely dependent on the nature and substitution pattern of the arylsulfonamide group, the amino acid side chain, and the spacer length [1][2]. Consequently, two compounds within this class cannot be assumed to share a biological target or pharmacological profile. The N,4-dimethylphenylsulfonamido and 2-hydroxypropylamino motifs present in 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid differentiate it sterically, electronically, and in hydrogen-bonding capacity from even closely related analogs; without head-to-head comparative data, any generic substitution risks introducing an irrelevant chemical probe, wasting procurement resources, and generating non-reproducible results [3].

Class polypharmacology precludes substitution Arylsulfonamido carboxylates span MMP, thromboxane A₂, carbonic anhydrase, and PI3K activities; interchange without head-to-head data may introduce an unrelated mechanism.
Unique substitution pattern drives divergent recognition The N,4-dimethylphenylsulfonamido and 2-hydroxypropylamino motifs alter steric, electronic, and H-bonding profiles compared to even close analogs; binding selectivity cannot be inferred.
Absence of comparative evidence blocks replacement No target engagement, selectivity, or ADME data exist for this CAS entity; assuming functional equivalence with characterized arylsulfonamides risks experimental irreproducibility.

Quantitative Evidence Guide: What Differentiates 2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic Acid (CAS 1213999-55-3) from Its Closest Analogs


Absence of Publicly Available Target-Engagement or Bioactivity Data for 2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic Acid Versus Pharmacologically Characterized Arylsulfonamide Comparators

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents returned zero primary research articles, bioassay records, or patent-disclosed IC50/Ki/Kd values for CAS 1213999-55-3. In contrast, structurally related arylsulfonamido carboxylates—such as MMP-12 inhibitor (R)-2-(4-methoxyphenylsulfonamido)propanoic acid and thromboxane A2 receptor antagonists—have multiple published potency measurements in defined biochemical and cell-based assays [1][2]. This evidentiary gap precludes any quantitative potency, selectivity, or efficacy comparison. For scientific selection, this compound currently lacks the minimal data required to justify its use as a validated chemical probe over its characterized class members.

Bioactivity Data Availability
Class-level inference
No public IC₅₀, Kᵢ, or Kd records identified for CAS 1213999-55-3 across PubMed, PubChem, ChEMBL, BindingDB, or Google Patents.
Comparators: multiple arylsulfonamido carboxylates (e.g., MMP-12 inhibitor (R)-2-(4-methoxyphenylsulfonamido)propanoic acid) have published potency data.
Unvalidated probe — cannot serve as a selective tool without primary activity data.
Data to verify; procurement suited for de novo profiling studies only.
Probe compound validation Chemical biology Target engagement

Lack of Selectivity or Off-Target Profiling Data for 2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic Acid Relative to Arylsulfonamide Leads with Documented Polypharmacology

No selectivity panel, kinome-wide screen, or broader off-target profiling data has been reported for CAS 1213999-55-3. This contrasts with advanced arylsulfonamide leads such as CHMFL-PI3KD-317, a sulfonamide-containing PI3Kδ inhibitor with published 10-1,500-fold selectivity over other class I PI3K isoforms (IC50 = 6 nM) . Without selectivity data, the risk of polypharmacology—a known liability of the sulfonamide chemotype owing to its affinity for carbonic anhydrases, MMPs, and other off-targets—cannot be assessed [1]. For procurement decisions, the absence of selectivity profiling means the compound cannot be considered a selective chemical probe relative to isoform-selective sulfonamide inhibitors.

Selectivity Profiling Data
Class-level inference
No kinome-wide screen, off-target panel, or isoform-selectivity data reported for this compound.
Reference: CHMFL-PI3KD-317, a sulfonamide-containing PI3Kδ inhibitor, exhibits 10–1,500-fold selectivity over class I PI3K isoforms (IC₅₀ 6 nM).
Polypharmacology risk undefined — carbone anhydrase, MMP, and other sulfonamide off-targets cannot be excluded.
Selectivity context absent; compound cannot be considered a selective chemical probe.
Selectivity profiling Off-target liability Chemical probe criteria

Absence of Pharmacokinetic, Solubility, or Metabolic Stability Data for 2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic Acid Versus Characterized Arylsulfonamide Carboxylic Acids

No experimentally measured aqueous solubility, logD, metabolic stability (e.g., human/mouse liver microsome t1/2), plasma protein binding, or permeability data are publicly available for CAS 1213999-55-3. Arylsulfonamide carboxylic acids with published drug-like property profiles (e.g., MMP-12 inhibitor sugar-conjugated arylsulfonamide carboxylates with reported solubility and metabolic stability [1]) demonstrate that subtle structural variations drive substantial ADME differences within this class. The absence of these data for the target compound renders it inferior to analogs with established developability profiles for any application requiring even rudimentary pharmacokinetic prediction.

ADME Data Availability
Class-level inference
No experimental aqueous solubility, logD, metabolic stability (microsomal t₁/₂), plasma protein binding, or permeability data publicly available.
Comparator sugar-conjugated arylsulfonamide carboxylates have published solubility and metabolic stability profiles.
Unsuitable for cell-based or in vivo progression without prior in vitro ADME characterization.
Data to verify; any pharmacokinetic prediction requires experimental determination.
ADME Drug-like properties Physicochemical profiling

Validated Application Scenarios for 2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic Acid (CAS 1213999-55-3) Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping and Fragment Elaboration Starting Material

Given its unexplored biological space, CAS 1213999-55-3 may serve as a versatile starting point for medicinal chemistry derivatization campaigns targeting arylsulfonamide-binding sites. The presence of a free carboxylic acid, secondary amine, and secondary alcohol provides three chemically orthogonal handles for amide coupling, reductive amination, and esterification, respectively . However, procurement for this purpose is only justified if the research team can independently generate target engagement and ADME data, as none pre-exist.

Negative Control for Assay Development in Arylsulfonamide Probe Studies

In the absence of any demonstrated activity, CAS 1213999-55-3 can theoretically be used as a negative control compound in biochemical or cell-based assays where a structurally matched but putatively inactive sulfonamide is required alongside a validated active arylsulfonamide probe . This usage assumes the compound is tested in parallel and confirmed inactive in the specific assay system; it cannot be assumed a priori.

Analytical Reference Standard for Method Development and Physicochemical Characterization

With its well-defined molecular formula (C15H24N2O5S) and molecular weight (344.43 g/mol) , CAS 1213999-55-3 may be employed as a reference standard for HPLC, LC-MS, or NMR method development and for experimental determination of previously unreported physicochemical properties (logP, pKa, aqueous solubility). Procurement for analytical applications is warranted where a structurally novel sulfonamide standard is required.

Computational Chemistry and in silico Modeling of Arylsulfonamide-Target Interactions

The compound's 3D structure—containing the N,4-dimethylphenylsulfonamido pharmacophore, a flexible hydroxypropylamino linker, and the butanoic acid terminus—renders it suitable for docking, molecular dynamics, and pharmacophore modeling studies aimed at predicting binding modes to sulfonamide-recognizing proteins (e.g., carbonic anhydrases, MMPs, PI3K isoforms) [1]. These in silico studies could generate testable hypotheses that justify downstream experimental characterization.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold elaboration
Three orthogonal reactive handles (acid, amine, alcohol) enable diverse derivatization
Independent generation of target engagement and ADME data after synthesis
Negative control in arylsulfonamide probe assays
Structurally matched, putatively inactive sulfonamide scaffold (pending confirmation)
Parallel testing against an active arylsulfonamide probe to confirm inactivity
Analytical reference standard
Well-defined molecular formula and weight; novel sulfonamide retention behavior
Experimental determination of logP, pKa, solubility; HPLC/LC-MS method development
Computational docking and pharmacophore modeling
3D pharmacophore (N,4-dimethylphenylsulfonamido, flexible linker, butanoic acid)
Prediction of binding modes to sulfonamide-recognizing proteins (e.g., carbonic anhydrase, MMPs)
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